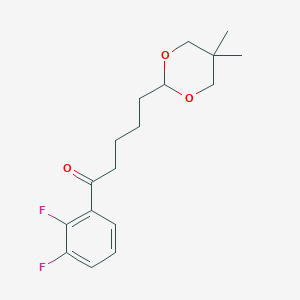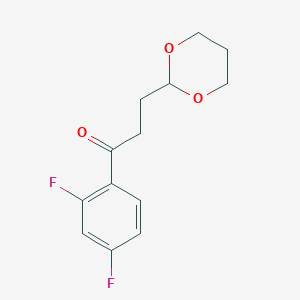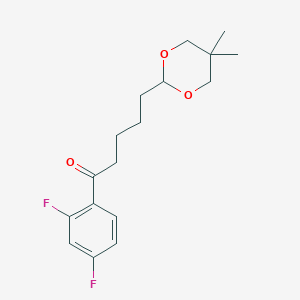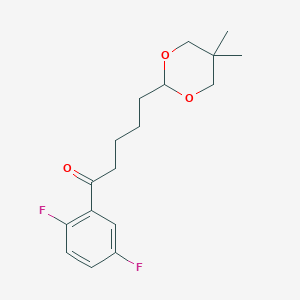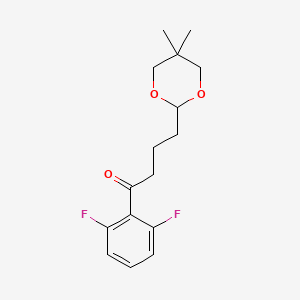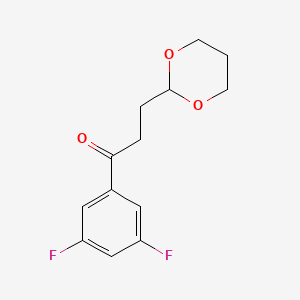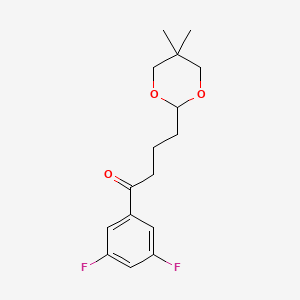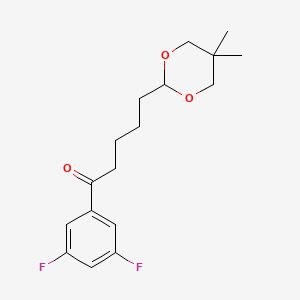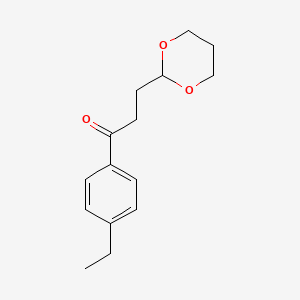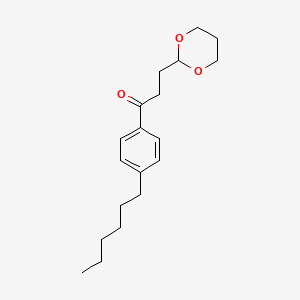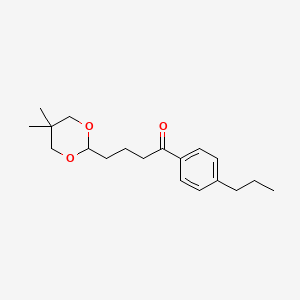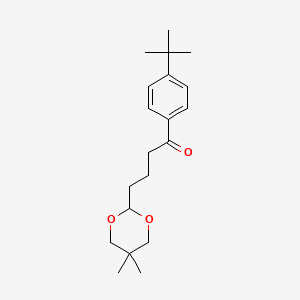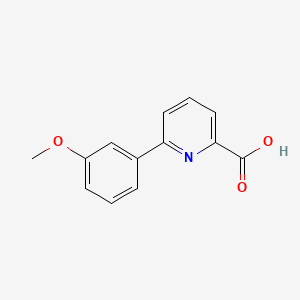
6-(3-甲氧基苯基)吡啶-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Methoxyphenyl)picolinic acid is a chemical compound with the molecular formula C13H11NO3. It is a derivative of picolinic acid, where a methoxyphenyl group is attached to the sixth position of the picolinic acid structure.
科学研究应用
6-(3-Methoxyphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
作用机制
Target of Action
The primary target of 6-(3-Methoxyphenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-(3-Methoxyphenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It is known that the compound plays a key role inzinc transport , which is crucial for the function of many proteins and enzymes in the body.
Result of Action
The molecular and cellular effects of 6-(3-Methoxyphenyl)picolinic acid’s action include its anti-infective and immunomodulatory effects . It has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
生化分析
Biochemical Properties
6-(3-Methoxyphenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with zinc finger proteins, which are involved in various cellular processes, including DNA recognition, RNA packaging, and transcriptional activation. The compound binds to these proteins, altering their structure and function, which can inhibit or activate specific biochemical pathways .
Cellular Effects
6-(3-Methoxyphenyl)picolinic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of zinc finger proteins, leading to changes in gene expression. Additionally, it can interfere with cellular endocytosis, impacting the uptake and distribution of other molecules within the cell . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of 6-(3-Methoxyphenyl)picolinic acid involves its interaction with zinc finger proteins. By binding to these proteins, the compound disrupts their ability to bind zinc ions, which is crucial for their structural integrity and function. This disruption can lead to the inhibition of viral replication and packaging, as well as the modulation of normal cellular functions . The compound’s ability to interfere with viral entry into host cells further highlights its potential as an antiviral agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(3-Methoxyphenyl)picolinic acid can change over time. The compound is known to be relatively stable, but its activity can decrease due to degradation or interactions with other molecules. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting viral replication and modulating immune responses . Its stability and efficacy can vary depending on the experimental conditions and the presence of other compounds.
Dosage Effects in Animal Models
The effects of 6-(3-Methoxyphenyl)picolinic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit viral replication without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for therapeutic applications.
Metabolic Pathways
6-(3-Methoxyphenyl)picolinic acid is involved in several metabolic pathways. It is a metabolite of tryptophan and is produced through the kynurenine pathway. The compound can be further metabolized into 6-hydroxypicolinic acid and 3,6-dihydroxypicolinic acid, which are then converted into 2,5-dihydroxypyridine . These metabolic transformations are facilitated by specific enzymes, including decarboxylases and hydroxylases, which play a crucial role in the compound’s catabolism.
Transport and Distribution
Within cells and tissues, 6-(3-Methoxyphenyl)picolinic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to bind to zinc finger proteins facilitates its distribution to various cellular compartments. Additionally, its lipophilic nature allows it to cross cellular membranes and accumulate in specific tissues . These properties are essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 6-(3-Methoxyphenyl)picolinic acid is influenced by its interactions with targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with zinc finger proteins and other biomolecules. It can also be transported to the nucleus, where it can modulate gene expression and other nuclear processes . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular function.
准备方法
The synthesis of 6-(3-Methoxyphenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated picolinic acid under the influence of a palladium catalyst . The reaction typically requires mild conditions and is tolerant of various functional groups.
化学反应分析
6-(3-Methoxyphenyl)picolinic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the methoxy group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
6-(3-Methoxyphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: The parent compound, which lacks the methoxyphenyl group.
4-Amino-3,5,6-trichloropicolinic acid: Another derivative with different substituents that confer unique properties.
The uniqueness of 6-(3-Methoxyphenyl)picolinic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
属性
IUPAC Name |
6-(3-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-5-2-4-9(8-10)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSGKGBUZVHCBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647058 |
Source


|
| Record name | 6-(3-Methoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887982-11-8 |
Source


|
| Record name | 6-(3-Methoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
